1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions or cross-coupling reactions using fluorinated aromatic compounds.
Synthesis of the pyridine ring: The pyridine ring can be constructed via various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Coupling with the piperidine carboxamide: The final step involves coupling the synthesized intermediates with piperidine-4-carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as signal transduction or metabolic pathways, due to its ability to interact with specific molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions, given its diverse reactivity.
Mechanism of Action
The mechanism by which 1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, thereby modulating the pathways in which they are involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include other fluorophenyl derivatives, oxadiazole-containing molecules, or piperidine carboxamides. Each of these compounds may share some reactivity or applications with the target compound, but the specific arrangement and combination of functional groups in this compound confer unique properties that make it particularly valuable for certain applications.
Properties
IUPAC Name |
1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O3/c1-35-22-9-7-18(8-10-22)17-30-26(34)19-11-14-33(15-12-19)25-23(6-3-13-29-25)27-31-24(32-36-27)20-4-2-5-21(28)16-20/h2-10,13,16,19H,11-12,14-15,17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRWJURDKIAHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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